1-O-hexadecyl-2-acetyl-3-thiophosphocholine
1-O-hexadecyl-2-acetyl-3-thiophosphocholine
Brand Name:
Vulcanchem
CAS No.:
110786-03-3
VCID:
VC0017442
InChI:
InChI=1S/C26H54NO6PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-30-23-26(33-25(2)28)24-32-34(29,35)31-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-,34?/m1/s1
SMILES:
CCCCCCCCCCCCCCCCOCC(COP(=S)([O-])OCC[N+](C)(C)C)OC(=O)C
Molecular Formula:
C26H54NO6PS
Molecular Weight:
539.8 g/mol
1-O-hexadecyl-2-acetyl-3-thiophosphocholine
CAS No.: 110786-03-3
Main Products
VCID: VC0017442
Molecular Formula: C26H54NO6PS
Molecular Weight: 539.8 g/mol
CAS No. | 110786-03-3 |
---|---|
Product Name | 1-O-hexadecyl-2-acetyl-3-thiophosphocholine |
Molecular Formula | C26H54NO6PS |
Molecular Weight | 539.8 g/mol |
IUPAC Name | 2-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-oxidophosphinothioyl]oxyethyl-trimethylazanium |
Standard InChI | InChI=1S/C26H54NO6PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-30-23-26(33-25(2)28)24-32-34(29,35)31-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-,34?/m1/s1 |
Standard InChIKey | WTHJKMQTIRLHSW-URAFEBPUSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCCOC[C@H](COP(=S)([O-])OCC[N+](C)(C)C)OC(=O)C |
SMILES | CCCCCCCCCCCCCCCCOCC(COP(=S)([O-])OCC[N+](C)(C)C)OC(=O)C |
Canonical SMILES | CCCCCCCCCCCCCCCCOCC(COP(=S)([O-])OCC[N+](C)(C)C)OC(=O)C |
Synonyms | 1-O-hexadecyl-2-acetyl-3-thiophosphocholine 1-O-hexadecyl-2-acetyl-3-thiophosphocholine, S-(R*,S*)-isomer AGEPsC |
PubChem Compound | 3082582 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume